Boc-Ala-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala-Met-OH is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methylsulfanyl group and a tert-butoxycarbonyl-protected amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-Met-OH typically involves multiple steps. One common method is the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-Met-OH can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various peptide derivatives.
Scientific Research Applications
Boc-Ala-Met-OH has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Ala-Met-OH involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group and the protected amino acid moieties allows for selective binding and inhibition of target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound used in organic synthesis and as a precursor for other chemicals.
Uniqueness
What sets Boc-Ala-Met-OH apart is its specific structure, which allows for unique interactions with biological molecules. The combination of the methylsulfanyl group and the Boc-protected amino acids provides distinct chemical properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(14-12(19)20-13(2,3)4)10(16)15-9(11(17)18)6-7-21-5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLVVUWWZRNUQV-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.